3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol
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Overview
Description
3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-tolyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the thiadiazole ring. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides
Reduction: Reduced thiadiazole derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol
- 3-(m-Tolyl)-1,2,4-thiadiazole-5-thiol
- 3-(o-Tolyl)-1,2,4-thiadiazole-5-amine
Uniqueness
3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the methyl group on the aromatic ring also influences its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZZKBTNSCNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)SN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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